molecular formula C13H9NO B8587238 Acridinone CAS No. 139584-05-7

Acridinone

Cat. No. B8587238
M. Wt: 195.22 g/mol
InChI Key: IPFDTWHBEBJTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05942610

Procedure details

Dissolve 1-O-DMT-2-(N-acridine-4-aminobutyryl)-1,3-propanediol (7.2 g, 10.4 mmol) (7) in 30 ml anhydrous pyridine with stirring. Stir at room temperature. Add p-dimethylamino-pyridine (0.584 g, 4.8 mmol) and succinic anhydride (0.863 g, 8.63 mmol). Stir reaction mixture at room temperature for 24 hours. Analyze by TLC to check whether reaction is completed, using 1:1 MeOH:CH2Cl2 with 4 drops of NH4OH added to develop; visualize with H2SO4 (Rf product=0.5). Remove solvent by rotary evaporation using high vacuum. Partition between 250 ml EtOAc and 100 ml H2O. Wash 3×130 ml brine. Combine aqueous layers and extract with 300 ml EtOAc. Dry the organics over anhydrous Na2SO4. Remove solvent by rotary evaporation in vacuo. Co-evaporate 2×50 ml anhydrous pyridine. Immediately add 41 ml anhydrous dioxane. Swirl flask to achieve complete solution. Add 7.5 ml anhydrous pyridine and p-nitrophenol (2.15 g, 15.5 mmol) to flask with magnetic stirring. Cool reaction flask to 25° C. Add dicyclohexylcarbodiimide (2.92 g, 14.3 mmol, MW 204.35) with stirring, and stir at room temperature for 4 hours. Add 1.6 ml triethylamine and stir 10 minutes. Filter reaction mixture through a sintered glass funnel directly into 18 g long chain alkylamine CPG. Agitate the CPG mixture for 24 hours. Collect the derivatized CPG by filtration into a clean 600 ml sintered glass funnel. Wash with 3×500 ml DMF, 3×500 ml MeOH, and 3×500 ml ether. Transfer the CPG to a clean, dry 500 ml RB flask and dry on the rotovap, using aspirator, then pump at hard vacuum for an hour to remove all solvents. Mix together 12.7 ml acetic anhydride, 51 ml anhydrous pyridine, and 236 mg DMAP. Cap the CPG by adding this solution to the dry CPG and swirl on orbital shaker for 2 hours. Collect the capped CPG by filtration in a clean 500 ml sintered glass funnel. Wash with 1×1000 ml pyridine, 3×500 ml DMF, 2×500 ml water, 3×500 ml MeOH, and 3×500 ml ether. Dry in vacuo. Yield: 18 g.
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
1-O-DMT-2-(N-acridine-4-aminobutyryl)-1,3-propanediol
Quantity
7.2 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0.863 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.92 g
Type
reactant
Reaction Step Seven
Quantity
0.584 g
Type
catalyst
Reaction Step Eight
Quantity
2.15 g
Type
reactant
Reaction Step Nine
Quantity
7.5 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C1(=O)OC(=[O:5])CC1.OS(O)(=O)=O.[CH:13]1[C:18]([N+]([O-])=O)=[CH:17][CH:16]=[C:15](O)[CH:14]=1.C1(N=[C:30]=[N:31][CH:32]2[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]2)CCCCC1>N1C=CC=CC=1.CN(C)C1C=CN=CC=1.[NH4+].[OH-].C(N(CC)CC)C.C(Cl)Cl.CO>[C:34]1(=[O:5])[C:33]2[C:32](=[N:31][C:30]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:18][CH:17]=3)[CH:37]=[CH:36][CH2:35]1 |f:6.7|

Inputs

Step One
Name
Quantity
1.6 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[NH4+].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
1-O-DMT-2-(N-acridine-4-aminobutyryl)-1,3-propanediol
Quantity
7.2 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
0.863 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Seven
Name
Quantity
2.92 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Eight
Name
Quantity
0.584 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Nine
Name
Quantity
2.15 g
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Name
Quantity
7.5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir at room temperature
STIRRING
Type
STIRRING
Details
Stir
CUSTOM
Type
CUSTOM
Details
reaction mixture at room temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Analyze by TLC to check whether reaction
CUSTOM
Type
CUSTOM
Details
Remove solvent by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Partition between 250 ml EtOAc and 100 ml H2O
WASH
Type
WASH
Details
Wash 3×130 ml brine
EXTRACTION
Type
EXTRACTION
Details
Combine aqueous layers and extract with 300 ml EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organics over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Remove solvent by rotary evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
Co-evaporate 2×50 ml anhydrous pyridine
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
reaction flask to 25° C
STIRRING
Type
STIRRING
Details
stir at room temperature for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stir 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
reaction mixture through a sintered glass funnel directly into 18 g long chain alkylamine CPG
STIRRING
Type
STIRRING
Details
Agitate the CPG mixture for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Collect the derivatized CPG
FILTRATION
Type
FILTRATION
Details
by filtration into a clean 600 ml sintered glass funnel
WASH
Type
WASH
Details
Wash with 3×500 ml DMF, 3×500 ml MeOH, and 3×500 ml ether
CUSTOM
Type
CUSTOM
Details
dry 500 ml RB flask
CUSTOM
Type
CUSTOM
Details
dry on the rotovap
WAIT
Type
WAIT
Details
pump at hard vacuum for an hour
CUSTOM
Type
CUSTOM
Details
to remove all solvents
ADDITION
Type
ADDITION
Details
Mix together 12.7 ml acetic anhydride, 51 ml anhydrous pyridine, and 236 mg DMAP
CUSTOM
Type
CUSTOM
Details
Cap the CPG
ADDITION
Type
ADDITION
Details
by adding this solution to the dry CPG
CUSTOM
Type
CUSTOM
Details
Collect the capped CPG
FILTRATION
Type
FILTRATION
Details
by filtration in a clean 500 ml sintered glass funnel
WASH
Type
WASH
Details
Wash with 1×1000 ml pyridine, 3×500 ml DMF, 2×500 ml water, 3×500 ml MeOH, and 3×500 ml ether
CUSTOM
Type
CUSTOM
Details
Dry in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(CC=CC2=NC3=CC=CC=C3C=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.